3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core substituted with a diphenylmethyl-piperazine moiety at position 3 and a hexyloxy-phenyl group at position 1 (Figure 1). The pyrrolidine-2,5-dione scaffold is a common pharmacophore in bioactive molecules, often associated with anticonvulsant, antimicrobial, and antinociceptive activities .
Properties
Molecular Formula |
C33H39N3O3 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H39N3O3/c1-2-3-4-11-24-39-29-18-16-28(17-19-29)36-31(37)25-30(33(36)38)34-20-22-35(23-21-34)32(26-12-7-5-8-13-26)27-14-9-6-10-15-27/h5-10,12-19,30,32H,2-4,11,20-25H2,1H3 |
InChI Key |
YXWMTJHZUFDDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions of appropriate precursors. The piperazine moiety is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : The presence of the pyrrolidine ring is often associated with anticancer properties. Studies have shown that derivatives can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antidepressant Effects : The piperazine moiety is known for its role in the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the diphenylmethyl piperazine enhanced cytotoxicity against breast cancer cells, demonstrating the compound's potential as an anticancer agent .
Antidepressant Potential
In another investigation, researchers tested several piperazine derivatives in animal models for their antidepressant effects. The findings revealed that compounds similar to 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione showed significant reductions in depressive-like behavior, attributed to enhanced serotonergic activity .
Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Compounds with structural similarities exhibited promising results, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyrrolidine-2,5-dione Derivatives
Anticonvulsant Activity
- N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (ED50 = 14.18 mg/kg in MES test) : This compound demonstrates potent anticonvulsant activity. The 3-chlorophenyl and 2-chlorophenyl groups contribute to electron-withdrawing effects, enhancing receptor binding.
N-[{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (ED50 = 33.64 mg/kg) :
The trifluoromethyl group increases metabolic stability but reduces solubility. The target’s hexyloxy group provides moderate hydrophobicity without extreme electron-withdrawing effects.
Antimicrobial Activity
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (78–80% yield, moderate antimicrobial activity) : The pyridine-amino substitution differs from the target’s piperazine-diphenylmethyl group. The latter’s extended aromatic system may enhance interactions with bacterial membranes or enzymes.
Substituent Effects: Piperazine and Aromatic Moieties
Piperazine Modifications
- The target’s diphenylmethyl group offers dual aromatic interactions, possibly improving binding kinetics.
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione :
The sulfonyl group enhances polarity but reduces CNS penetration. The diphenylmethyl group in the target compound avoids this trade-off, favoring lipophilicity.
Aromatic Chain Variations
1-[4-(Hexyloxy)phenyl] Substitution (vs. shorter alkoxy chains in ):
Compared to N-[(2S)-3-(4-butoxyphenyl)...propan-2-yl]benzamide (), the hexyloxy chain increases logP by ~1.5 units, enhancing membrane permeability but risking solubility limitations .1-(4-Trifluoromethoxyphenyl) Derivatives (e.g., 3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione ) :
Trifluoromethoxy groups improve metabolic stability but may reduce bioavailability. The target’s hexyloxy group avoids fluorine-related toxicity risks.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a synthetic compound that belongs to a class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various disorders.
The molecular formula of the compound is , with a molecular weight of approximately 446.57 g/mol. The structure features a pyrrolidine core substituted with piperazine and phenyl groups, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H34N2O3 |
| Molecular Weight | 446.57 g/mol |
| LogP | 3.5111 |
| Polar Surface Area | 34.549 Ų |
| Hydrogen Bond Acceptors | 6 |
Neuropharmacological Effects
Research indicates that piperazine derivatives, including this compound, exhibit significant interactions with neurotransmitter systems. Specifically, they have been studied for their effects on serotonin (5-HT) receptors and dopamine pathways.
- Serotonin Receptor Interaction : The compound has been shown to act as a serotonin receptor modulator, which may contribute to its potential antidepressant and anxiolytic effects. Studies have demonstrated that similar piperazine derivatives can enhance serotonin levels in the brain, leading to improved mood and anxiety regulation .
- Dopaminergic Activity : There is evidence suggesting that the compound may also influence dopaminergic systems, which are crucial in the treatment of conditions such as schizophrenia and Parkinson’s disease. The modulation of dopamine receptors can lead to therapeutic benefits in managing these disorders .
Anticholinesterase Activity
Recent studies have highlighted the potential of piperazine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating Alzheimer’s disease and other cognitive impairments .
In Vitro Studies
In vitro assays have shown that 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione exhibits moderate to high affinity for various neurotransmitter receptors, including:
- 5-HT1A : High binding affinity was observed, indicating potential anxiolytic properties.
- Dopamine D2 : Moderate activity suggests implications for psychotropic effects.
In Vivo Studies
Animal model studies have indicated that administration of this compound leads to significant behavioral changes consistent with increased serotonergic and dopaminergic activity. These findings support its potential use in treating mood disorders and cognitive dysfunctions .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione, and how can purity be optimized?
Methodological Answer:
The synthesis of pyrrolidine-2,5-dione derivatives typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and cyclization. For example:
- Step 1: React 4-(hexyloxy)phenylamine with a suitable diketene precursor (e.g., maleic anhydride) to form the pyrrolidine-2,5-dione core.
- Step 2: Introduce the 4-(diphenylmethyl)piperazine moiety via nucleophilic substitution or Buchwald–Hartwig coupling under inert conditions.
- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to achieve >95% purity . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf comparison against standards) .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy:
- Crystallography: Grow single crystals via slow evaporation (solvent: chloroform/hexane). Use SHELX software for structure solution and refinement, leveraging direct methods for phase determination and least-squares optimization for bond-length accuracy .
Advanced: How should researchers design experiments to resolve contradictions in reported thermal stability data for pyrrolidine-2,5-dione derivatives?
Methodological Answer:
Contradictions in thermal data (e.g., decomposition temperatures) may arise from polymorphic forms or impurities. Mitigate this by:
- Thermal Analysis: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N, 10°C/min heating rate). Compare results across multiple batches to identify batch-specific anomalies .
- Statistical Validation: Apply ANOVA to assess inter-laboratory variability. Use high-purity samples (>99%, validated via HPLC) to minimize impurity-driven degradation .
Advanced: What computational strategies can predict the hydrolytic degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Quantum Mechanics (QM): Use Gaussian or ORCA software to model hydrolysis at the pyrrolidine-dione carbonyl groups. Calculate transition-state energies for acid/base-catalyzed mechanisms (e.g., water-assisted nucleophilic attack).
- Kinetic Modeling: Fit experimental hydrolysis rate data (pH 1–10, 37°C) to first-order or Eyring equations. Validate against HPLC-monitored degradation profiles .
- MD Simulations: Simulate solvation effects in explicit water models (e.g., TIP3P) to identify steric hindrance from the hexyloxy group .
Advanced: How can SHELX software improve the refinement of crystallographic data for structurally complex derivatives of this compound?
Methodological Answer:
SHELX is critical for high-resolution refinement:
- Data Preparation: Integrate X-ray diffraction data (Mo Kα, λ = 0.71073 Å) using SHELXC.
- Structure Solution: Apply SHELXD for dual-space recycling (e.g., charge-flipping) to resolve piperazine/pyrrolidine torsional ambiguities.
- Refinement: Use SHELXL with restraints for anisotropic displacement parameters (ADPs) and hydrogen-bonding networks. Cross-validate with R (5% test set) to avoid overfitting .
Advanced: What experimental approaches elucidate the structure-activity relationship (SAR) of modifications to the piperazine and hexyloxy substituents?
Methodological Answer:
- Analog Synthesis: Systematically vary substituents (e.g., replace hexyloxy with shorter/longer alkoxy chains) and assess biological activity (e.g., receptor binding assays).
- Crystallographic SAR: Compare X-ray structures of analogs to correlate substituent bulk/electronic effects with conformational changes in the piperazine ring .
- Molecular Docking: Dock analogs into target protein structures (e.g., serotonin receptors) using AutoDock Vina. Prioritize modifications that enhance binding affinity (ΔG < −8 kcal/mol) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; rinse with water for 15 minutes if exposed .
- Storage: Store in airtight containers at −20°C under nitrogen to prevent hydrolysis .
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during piperazine coupling steps?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc), XPhos-Pd-G3) for Buchwald–Hartwig coupling efficiency. Optimize ligand/base combinations (e.g., BINAP with CsCO) .
- Kinetic Monitoring: Use in situ IR or LC-MS to track intermediate formation. Adjust temperature (80–120°C) and solvent (toluene/DMF) to suppress side reactions (e.g., N-alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
